

A Comprehensive Technical Guide to 2,3-Dihydroxypropyl Methacrylate (CAS: 5919-74-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dihydroxypropyl methacrylate*

Cat. No.: B035601

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA), is a hydrophilic, bifunctional monomer of significant interest in the fields of polymer chemistry and biomedical engineering. Its unique structure, featuring a polymerizable methacrylate group and a vicinal diol, allows for the synthesis of highly hydrophilic and biocompatible polymers with tunable properties. This technical guide provides an in-depth overview of DHPMA, including its chemical and physical properties, synthesis and polymerization methodologies, and diverse applications, with a particular focus on its role in drug delivery systems, tissue engineering, and biocompatible coatings. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.

Chemical and Physical Properties

2,3-Dihydroxypropyl methacrylate is a colorless to light yellow, oily liquid.^[1] Its dual functionality, stemming from the methacrylate vinyl group and the two hydroxyl groups, dictates its chemical behavior and wide range of applications.^[2] The hydroxyl groups impart hydrophilicity and provide sites for further chemical modification or cross-linking.^{[2][3]}

Table 1: Physicochemical Properties of **2,3-Dihydroxypropyl Methacrylate**

Property	Value	Reference(s)
CAS Number	5919-74-4	[4][5]
Molecular Formula	C ₇ H ₁₂ O ₄	[4][6]
Molecular Weight	160.17 g/mol	[4][6]
Density	1.161 - 1.2 g/cm ³	[5][6]
Boiling Point	140 °C at 0.6 mmHg; 310.3 °C at 760 mmHg	[5][6]
Flash Point	127.3 °C	[5][6]
Refractive Index (n _{20/D})	1.470 - 1.476	[5][7]
Water Solubility	100 g/L at 25 °C	[6]
Hydrogen Bond Donor Count	2	[4][7]
Hydrogen Bond Acceptor Count	4	[7]
IUPAC Name	2,3-dihydroxypropyl 2-methylprop-2-enoate	[4][8]
Synonyms	Glycerol monomethacrylate (GMA/GMMA), Glyceryl methacrylate	[4][6][9]

Synthesis and Purification

High-purity DHPMA is crucial for research applications, particularly in the biomedical field. The most common synthetic routes involve the ring-opening of a precursor, glycidyl methacrylate (GMA), or the deprotection of a protected form of DHPMA.

Experimental Protocol: Synthesis via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)

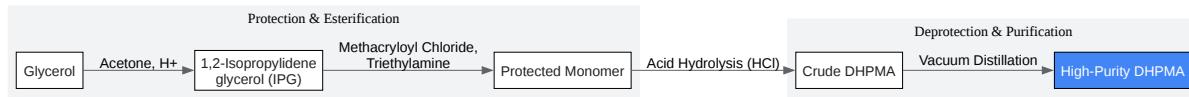
This method is often preferred as it can be performed in an aqueous medium and avoids complex separation procedures.[3][6]

Methodology:

- Reaction Setup: An aqueous solution of glycidyl methacrylate (GMA) is prepared.
- Acid Catalyst: A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.[\[3\]](#)
- Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 9 hours) in the presence of air to facilitate the quantitative conversion of GMA to DHPMA.[\[6\]](#)
- Monitoring: The progress of the reaction can be monitored using techniques like ^1H NMR spectroscopy to confirm the disappearance of the epoxide protons and the appearance of the diol protons.[\[6\]](#)
- Work-up: Upon completion, the solution containing DHPMA can often be used directly for polymerization, or the product can be purified further.

Synthesis of DHPMA via acid-catalyzed hydrolysis of Glycidyl Methacrylate.

Experimental Protocol: Synthesis from a Ketal-Protected Precursor


This multi-step method offers high yields (95-98%) and is suitable for applications requiring very high purity monomer.[\[3\]](#)

Methodology:

- Protection: Glycerol is reacted with acetone in the presence of an acid catalyst to form 1,2-isopropylidene glycerol (IPG), also known as solketal. This protects the vicinal diol.[\[4\]](#)
- Esterification: The protected glycerol (IPG) is then reacted with methacryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. This forms (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate.[\[3\]](#)[\[4\]](#)
- Deprotection (Hydrolysis): The protecting group is removed by acid-catalyzed hydrolysis. The protected monomer is treated with a dilute acid (e.g., HCl) in a solvent mixture like

tetrahydrofuran and water. This cleaves the ketal group, yielding high-purity DHPMA.[3]

- Purification: The crude DHPMA is often purified by vacuum distillation to remove impurities, unreacted starting materials, and isomers.[3]

[Click to download full resolution via product page](#)

Multi-step synthesis of high-purity DHPMA using a protecting group strategy.

Polymerization

DHPMA readily undergoes free-radical polymerization through its methacrylate group to form poly(**2,3-dihydroxypropyl methacrylate**), or p(DHPMA).[3] This hydrophilic polymer is a key component in many biomedical materials.[10]

Free-Radical Polymerization

Conventional free-radical polymerization can be initiated using thermal or photoinitiators. For example, the free-radical polymerization of DHPMA and its acrylate analogue (2,3-dihydroxypropyl acrylate) has been studied in water-dioxane solutions.[4] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been successfully employed to synthesize well-defined p(DHPMA)-based block copolymers.[6][11]

Copolymerization

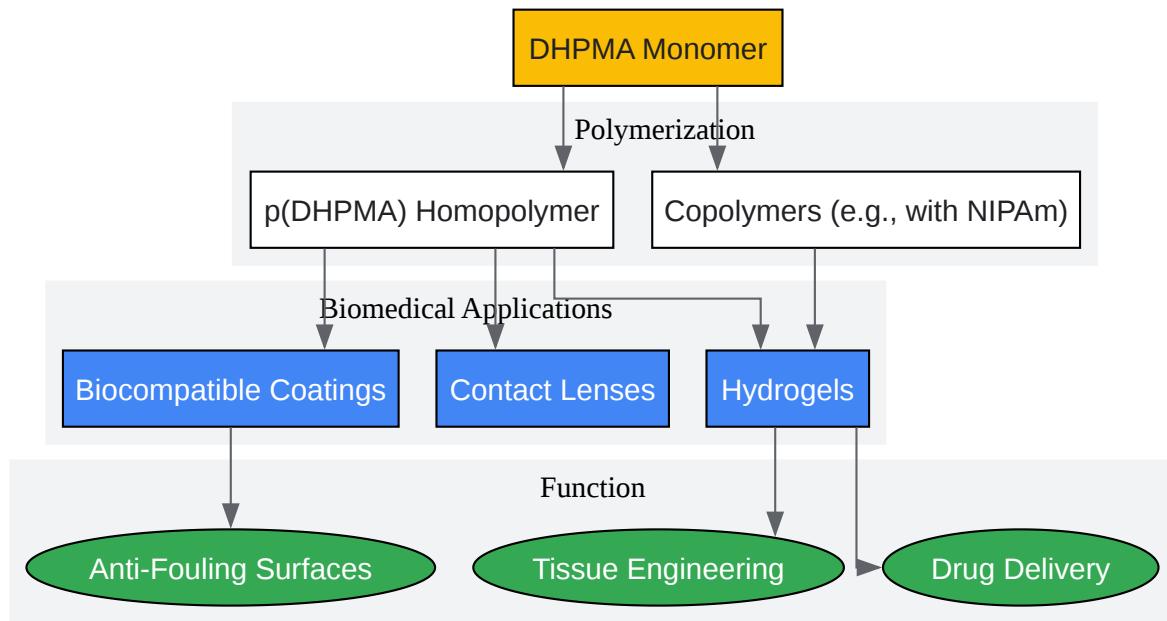
DHPMA can be copolymerized with various other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization with N-isopropylacrylamide (NIPAm) to create thermo-responsive polymers.[10] The introduction of the hydrophilic DHPMA monomer can be used to tune the lower critical solution temperature (LCST) of p(NIPAm).[10]

Table 2: Reactivity Ratios for Copolymerization of DHPMA and N-isopropylacrylamide (NIPAm)

Monomer 1	r_1	Monomer 2	r_2	System/Conditions	Reference
DHPMA	3.09	NIPAm	0.11	Free radical copolymerization	[10]

The reactivity ratios indicate that DHPMA has a greater preference for homopolymerization, while NIPAm prefers to copolymerize.[10]

Key Applications in Research and Drug Development


The unique combination of a polymerizable group and a hydrophilic diol functionality makes DHPMA a versatile monomer for a wide range of applications, particularly in the biomedical field.[2][3]

Hydrogels for Drug Delivery and Tissue Engineering

p(DHPMA) is extensively used to create hydrogels, which are three-dimensional, water-swollen polymer networks.[2][3] These hydrogels are highly biocompatible and can be designed for the controlled and sustained release of therapeutic agents.[3][7] They are also used as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration.[3] The high water content and biocompatibility of p(DHPMA) hydrogels are advantageous for applications like wound dressings and soft contact lenses.[2][10]

Biocompatible Coatings

DHPMA is used to modify the surfaces of medical devices such as catheters and biosensors.[2] Polymer brushes of p(DHPMA) can be grafted onto surfaces to create highly hydrophilic, anti-fouling coatings that resist protein adhesion and thrombus formation, improving the biocompatibility of implanted devices.[2][3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydroxypropyl methacrylate [myskinrecipes.com]
- 2. 2,3-Dihydroxypropyl Methacrylate - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. 2,3-Dihydroxypropyl methacrylate | High-Purity RUO [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsoc [chemsoc.com]
- 6. Cas 5919-74-4,2,3-DIHYDROXYPROPYL METHACRYLATE | lookchem [lookchem.com]
- 7. polymer.bocsci.com [polymer.bocsci.com]

- 8. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. opendata.uni-halle.de [opendata.uni-halle.de]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Dihydroxypropyl Methacrylate (CAS: 5919-74-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035601#2-3-dihydroxypropyl-methacrylate-cas-number-5919-74-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com